molecular formula C18H12Cl3F3N2O3 B11634190 5-(4-Chlorobenzoyl)-6-(3,4-dichlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone

5-(4-Chlorobenzoyl)-6-(3,4-dichlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone

Cat. No.: B11634190
M. Wt: 467.6 g/mol
InChI Key: OHNOHZYIEIIUNQ-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzoyl)-6-(3,4-dichlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone is a complex organic compound with a unique structure that includes multiple halogen atoms and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorobenzoyl)-6-(3,4-dichlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core pyrimidinone structure, followed by the introduction of the chlorobenzoyl and dichlorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and conditions required. The process may be optimized for efficiency and yield, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorobenzoyl)-6-(3,4-dichlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

5-(4-Chlorobenzoyl)-6-(3,4-dichlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, including its efficacy and safety in treating various conditions.

    Industry: The compound could be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism by which 5-(4-Chlorobenzoyl)-6-(3,4-dichlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-Chlorobenzoyl)-6-(3,4-dichlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone include other pyrimidinone derivatives with different substituents. Examples include:

  • 5-(4-Methylbenzoyl)-6-(3,4-dichlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone
  • 5-(4-Chlorobenzoyl)-6-(3,4-difluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and halogen atoms, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H12Cl3F3N2O3

Molecular Weight

467.6 g/mol

IUPAC Name

5-(4-chlorobenzoyl)-6-(3,4-dichlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

InChI

InChI=1S/C18H12Cl3F3N2O3/c19-10-4-1-8(2-5-10)15(27)13-14(9-3-6-11(20)12(21)7-9)25-16(28)26-17(13,29)18(22,23)24/h1-7,13-14,29H,(H2,25,26,28)

InChI Key

OHNOHZYIEIIUNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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